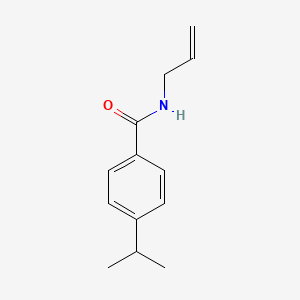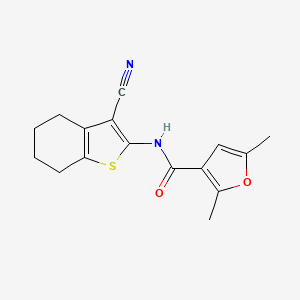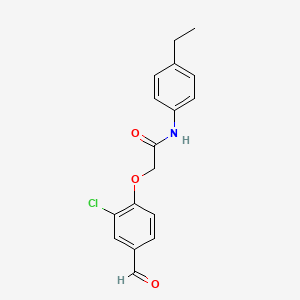![molecular formula C14H24N2O2S B4670159 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine](/img/structure/B4670159.png)
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine
Vue d'ensemble
Description
1,1'-[Thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine, also known as TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
Mécanisme D'action
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine inhibits glutamate transporters by binding to the extracellular domain of the transporter protein, which prevents glutamate from being transported back into the presynaptic neuron. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage if left unchecked.
Biochemical and Physiological Effects:
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine can induce seizures in animal models, suggesting that it may have proconvulsant properties. Additionally, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine has been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine in lab experiments is its high potency and specificity for glutamate transporters. This allows researchers to selectively target these transporters and study their function in greater detail. However, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine's proconvulsant properties and potential for inducing excitotoxicity must be taken into account when designing experiments.
Orientations Futures
There are numerous potential future directions for research involving 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could have therapeutic potential for neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine's effects on behavior and cognition. Finally, the use of 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine in combination with other drugs or therapies could lead to new insights into the treatment of neurological disorders.
Applications De Recherche Scientifique
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels must be tightly regulated to maintain proper brain function. Glutamate transporters play a crucial role in this regulation by removing excess glutamate from the synaptic cleft. However, dysregulation of glutamate transporters has been implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3-oxo-3-pyrrolidin-1-ylpropyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(15-7-1-2-8-15)5-11-19-12-6-14(18)16-9-3-4-10-16/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYQCACVIHXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCSCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4670083.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)

![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)


![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4670133.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4670144.png)
![1-[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4670145.png)
![N-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4670151.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4670160.png)
![3-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazole](/img/structure/B4670167.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4670169.png)